An In-depth Technical Guide to 1,2-O-Isopropylidene-α-L-xylofuranose
An In-depth Technical Guide to 1,2-O-Isopropylidene-α-L-xylofuranose
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose, a key carbohydrate derivative utilized in various scientific and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.
Chemical Structure and Stereochemistry
1,2-O-Isopropylidene-α-L-xylofuranose is a protected monosaccharide derived from L-xylose. Its structure is characterized by a five-membered furanose ring. The defining feature of this molecule is the isopropylidene group, which forms a cyclic acetal, protecting the hydroxyl groups at the C-1 and C-2 positions of the xylofuranose ring. This protection renders the anomeric carbon unavailable for glycosylation at this position and imparts specific conformational rigidity to the furanose ring.
The stereochemistry is crucial:
-
α-anomer: The oxygen atom of the hydroxyl group at the anomeric carbon (C-1) is in a trans configuration with respect to the hydroxymethyl group at C-4.
-
L-configuration: The stereochemistry at C-4 is of the L-series, meaning the hydroxymethyl group is oriented in the opposite direction to its D-counterpart.
The IUPAC name for this compound is (3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1][2]dioxol-6-ol.
Caption: 2D structure of 1,2-O-Isopropylidene-α-L-xylofuranose.
Physicochemical and Spectroscopic Data
While specific experimental data for the L-isomer can be limited in public databases, the physicochemical properties are generally analogous to its more common D-enantiomer, with the notable exception of optical rotation, which will have the opposite sign.
Table 1: Physicochemical Properties
| Property | Value | Source (Isomer) |
| CAS Number | 114861-22-2 | L-Isomer[3][4] |
| Molecular Formula | C₈H₁₄O₅ | L-Isomer[3] |
| Molecular Weight | 190.20 g/mol | L-Isomer[3] |
| Appearance | White to off-white solid or slightly yellow syrup | D-Isomer[1][5] |
| Melting Point | 69-71 °C | D-Isomer[6] |
| Boiling Point | 112-114 °C at 0.06 mmHg | D-Isomer[6] |
| Optical Rotation [α]D | Expected to be positive (D-isomer is -19.2°, c=1 in H₂O at 25°C) | D-Isomer[6] |
| Storage Temperature | 2-8°C | D-Isomer[6] |
Table 2: Spectroscopic Data Identifiers (for D-Isomer)
| Data Type | Identifier/Source |
| ¹H NMR | Spectra available at ChemicalBook and SpectraBase for the D-isomer.[7][8] |
| ¹³C NMR | Spectra available at PubChem and SpectraBase for the D-isomer.[8][9] |
| InChI (L-Isomer) | InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4+,5-,6+,7+/m0/s1 |
| InChIKey (L-Isomer) | JAUQZVBVVJJRKM-FUPIMJBFSA-N |
| SMILES (L-Isomer) | CC1(O[C@H]2--INVALID-LINK--CO">C@@HO)C |
Experimental Protocol: Synthesis
The synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose typically involves the acid-catalyzed reaction of L-xylose with acetone or a related acetone equivalent like 2,2-dimethoxypropane. The following is a general experimental protocol adapted from the synthesis of similar isopropylidene-protected sugars.
Objective: To synthesize 1,2-O-Isopropylidene-α-L-xylofuranose from L-xylose.
Materials:
-
L-Xylose
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane or Ethyl acetate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: A suspension of L-xylose in anhydrous acetone and 2,2-dimethoxypropane is prepared in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Acid Catalysis: A catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid is carefully added to the stirring suspension at room temperature or 0°C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting L-xylose is consumed.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.
-
Extraction: The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then dissolved in dichloromethane or ethyl acetate and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure 1,2-O-Isopropylidene-α-L-xylofuranose.
Caption: Experimental workflow for the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose.
Applications in Research and Development
1,2-O-Isopropylidene-α-L-xylofuranose, and its D-isomer, are valuable intermediates in organic synthesis. The protection of the 1,2-diol allows for selective modification of the remaining hydroxyl groups at the C-3 and C-5 positions. This makes it a crucial building block in the synthesis of:
-
Nucleoside Analogues: It serves as a chiral precursor for the synthesis of L-nucleoside analogues, which are investigated for their potential antiviral and anticancer activities.
-
Complex Carbohydrates: It is used in the synthesis of oligosaccharides and other complex carbohydrate structures.
-
Chiral Auxiliaries: The defined stereochemistry of the molecule makes it useful as a chiral auxiliary in asymmetric synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose(20881-04-3) 1H NMR spectrum [chemicalbook.com]
- 3. dextrauk.com [dextrauk.com]
- 4. equationchemical.com [equationchemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,2-O-イソプロピリデン-α-D-キシロフラノース 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,2-O-Isopropylidene-alpha-D-xylofuranose(20031-21-4) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1,2-O-isopropylidene-alpha-D-xylofuranose | C8H14O5 | CID 88338 - PubChem [pubchem.ncbi.nlm.nih.gov]
